1-(1-Naphthyl)-2-thiourea

Cellular toxicology Flavin-dependent monooxygenase Thiocarbamate bioactivation

1-(1-Naphthyl)-2-thiourea (CAS 86-88-4), historically designated ANTU or Dirax, is an organosulfur compound of the monosubstituted thiourea class with the formula C₁₁H₁₀N₂S (MW 202.28). It is a white to off-white crystalline powder with a melting point of 188–198°C, water solubility of 0.06 g/100 mL at 25°C, acetone solubility of 2.43 g/100 mL, and triethylene glycol solubility of 8.6 g/100 mL.

Molecular Formula C11H10N2S
C10H7NHCSNH2
C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 86-88-4
Cat. No. B1665576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Naphthyl)-2-thiourea
CAS86-88-4
Synonyms1-naphthylthiourea
alpha-naphthyl thiourea
alpha-naphthylthiourea
ANTU
Dirax
Molecular FormulaC11H10N2S
C10H7NHCSNH2
C11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=S)N
InChIInChI=1S/C11H10N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14)
InChIKeyPIVQQUNOTICCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.06 % (NIOSH, 2016)
0.00 M
In water, 600 mg/L at 25 °C
Solubility in acetone = 2.43 g/100 mL;  in triethylene glycol = 8.6 g/100 mL;  fairly soluble in hot alcohol
Slightly soluble in ethanol, ethyl ether, acetone
Very slightly soluble in most organic solvents
Solubility in water: none
0.06%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Naphthyl)-2-thiourea (ANTU, CAS 86-88-4): Procurement-Grade Identity, Physicochemical Profile, and Class Context


1-(1-Naphthyl)-2-thiourea (CAS 86-88-4), historically designated ANTU or Dirax, is an organosulfur compound of the monosubstituted thiourea class with the formula C₁₁H₁₀N₂S (MW 202.28). It is a white to off-white crystalline powder with a melting point of 188–198°C, water solubility of 0.06 g/100 mL at 25°C, acetone solubility of 2.43 g/100 mL, and triethylene glycol solubility of 8.6 g/100 mL [1]. The compound is air- and sunlight-stable, noncombustible, and has historically been formulated as a 10% active bait or 20% tracking powder for rodenticide applications [2]. Unlike many in-class thioureas, this compound exhibits a uniquely narrow species-toxicity spectrum, being highly lethal to adult Norway rats (Rattus norvegicus) while showing markedly lower acute toxicity toward most other mammals — a property that simultaneously defines its historical utility and its well-characterized experimental limitations [3].

Why Generic Substitution of 1-(1-Naphthyl)-2-thiourea (ANTU) with Closest Thiourea Analogs Fails: Key Differentiators for Scientific Procurement


Substituting 1-(1-naphthyl)-2-thiourea (ANTU) with ostensibly similar monosubstituted thioureas — most notably phenylthiourea (PTU), thiourea (TU), or thiosemicarbazide (TSZ) — introduces scientifically consequential divergence across multiple potency, selectivity, and formulation axes. ANTU is 5-fold more cytotoxic than PTU and 100-fold more than TU in FMO3-expressing cellular models [1]. Its species selectivity index (LD₅₀ monkey / LD₅₀ rat) exceeds 700, a magnitude not reproduced by PTU or TU [2]. ANTU toxicity is exquisitely dependent on particle size, with 5 μm particles being significantly less toxic than 100–110 μm particles — a formulation-critical variable not equivalently characterized for its analogs [3]. Furthermore, the compound's lung acetylcholinesterase inhibitory potency (Sped₅₀ 2.8 × 10⁻⁴ M) differs nearly 2-fold from PTU (5 × 10⁻⁴ M), and ANTU's oxygen analog α-naphthylurea (ANU) is essentially nontoxic (LD₅₀ > 800 mg/kg vs. ~6 mg/kg), demonstrating that desulfuration-dependent bioactivation is obligatory and not shared by all thiourea derivatives [4]. These orthogonal differentiation dimensions mean that no single analog replicates ANTU's combined profile; procurement decisions must therefore be evidence-anchored to the specific compound.

1-(1-Naphthyl)-2-thiourea (ANTU): Product-Specific Quantitative Differentiation Evidence for Scientific and Industrial Procurement


FMO3-Dependent Cytotoxicity Potency Ranking: ANTU Is 5× More Potent Than Phenylthiourea and 100× More Potent Than Thiourea

In a clonogenic cytotoxicity assay using mouse C3H/10T1/2 cells stably expressing human FMO3, 1-(1-naphthyl)-2-thiourea (ANTU) achieved 50% cytotoxicity at 1×10⁻⁶ M, compared to 5×10⁻⁶ M for the closest structural analog phenylthiourea (PTU) and 1×10⁻⁴ M for the parent compound thiourea (TU). All three compounds were toxic selectively to FMO3-expressing clones and not to parental or FMO1-expressing cells. The minimum exposure time for observable toxicity was 6 hours. This represents a 5-fold potency advantage for ANTU over PTU and a 100-fold advantage over TU [1]. The rank order (ANTU > PTU > TU) inversely correlates with the size of the N-substituent, indicating that the naphthyl moiety confers greater FMO3 substrate recognition and bioactivation efficiency than the phenyl or unsubstituted analogs.

Cellular toxicology Flavin-dependent monooxygenase Thiocarbamate bioactivation Structure-activity relationship

Species Selectivity Index: ANTU Displays >700-Fold Differential Toxicity Between Norway Rat and Primate, a Magnitude Unmatched by PTU or TU

1-(1-Naphthyl)-2-thiourea (ANTU) exhibits an extreme species-selectivity profile that distinguishes it from other thiourea rodenticides. The oral LD₅₀ in the target species, adult Norway rats, is approximately 6 mg/kg, whereas the LD₅₀ in monkeys is 4,250 mg/kg — yielding a selectivity index (LD₅₀ monkey / LD₅₀ rat) of approximately 708 [1]. In contrast, phenylthiourea (PTU) has a reported oral LD₅₀ of 8.6 mg/kg in rats with a far narrower species susceptibility range, and thiourea (TU) shows LD₅₀ values in rats varying from 4 to 1,830 mg/kg depending on strain and diet, indicating inconsistent selectivity [2]. Dogs are also highly susceptible to ANTU (LD₅₀ 0.38 mg/kg oral), whereas rabbits are relatively resistant (LD₅₀ ~1,000 mg/kg), further illustrating ANTU's uniquely bimodal species-response distribution [1]. This property rendered ANTU historically effective as a single-dose Norway rat rodenticide but also limits its utility — and procurement relevance — to research contexts requiring a compound with predictable, extreme species divergence.

Species-selective toxicity Rodenticide pharmacology Comparative toxicology Risk assessment

Particle Size-Dependent Toxicity: ANTU Toxicity Is Inversely Related to Particle Fineness, a Formulation-Critical Differentiation from Other Thioureas

The acute oral toxicity of 1-(1-naphthyl)-2-thiourea (ANTU) to albino rats is significantly modulated by particle size, a formulation property not equivalently documented for phenylthiourea (PTU) or thiourea (TU). In a three-assay bioassay series, ANTU particles of 5 μm diameter were significantly less toxic than particles of 50–55 μm, which in turn were less toxic than particles of 100–110 μm [1]. The authors concluded that specifications for ANTU in poison baits should not require finely ground material, as larger particles produce greater toxicity — a counterintuitive finding that runs opposite to conventional dissolution-rate expectations and is likely related to gastrointestinal absorption kinetics of the naphthyl-thiourea moiety [1]. This particle-size effect is of practical significance: procurement of ANTU with undefined or inappropriate particle size distribution may yield unpredictable toxicity outcomes in experimental models and field formulations. An evaluation of rodenticide candidates noted that particle size specification was a distinguishing variable for ANTU not widely characterized across other thiourea derivatives [2].

Formulation science Particle size engineering Rodenticide bait technology Inhalation toxicology

Lung Acetylcholinesterase Inhibition: ANTU Is ~1.8-Fold More Potent Than Phenylthiourea In Vitro

In a direct in vitro comparison of lung acetylcholinesterase (AchE) inhibition, 1-(1-naphthyl)-2-thiourea (ANTU) and phenylthiourea (PTU) both produced concentration-dependent inhibition of rat lung AchE, while thiourea (TU) showed no significant inhibition at any tested concentration [1]. The Sped₅₀ values (concentration producing 50% inhibition) were 2.8 × 10⁻⁴ M for ANTU and 5 × 10⁻⁴ M for PTU, representing a ~1.8-fold greater inhibitory potency for ANTU over its closest structural analog [1]. Kinetic analysis revealed that ANTU inhibition of lung AchE is competitive in nature, with an apparent Kₘ for the enzyme of 7.23 × 10⁻⁴ M and a Kᵢ for ANTU of 1.11 × 10⁻⁴ M. Notably, ANTU at 5 × 10⁻⁴ M inhibited AchE activity across all examined tissues in vitro; however, an edema-producing dose in vivo had no effect on AchE activity in any tissue except brain, indicating that lung AchE inhibition is not the primary mechanism of ANTU-induced pulmonary edema — a finding that distinguishes ANTU's toxicodynamic pathway from simplistic AchE-mediated edema hypotheses [1].

Acetylcholinesterase inhibition Pulmonary pharmacology Thiourea mechanism of action Enzyme kinetics

Metabolic Activation Requirement: ANTU vs. Its Non-Toxic Oxygen Analog α-Naphthylurea — Desulfuration-Dependent Bioactivation Defines a Procurement-Critical Liability Profile

The pulmonary toxicity of 1-(1-naphthyl)-2-thiourea (ANTU) obligatorily requires metabolic desulfuration, a property that sharply distinguishes it from its oxygen analog α-naphthylurea (ANU). When ¹⁴C-ANTU is administered in vivo to rats, radioactivity covalently binds to lung and liver macromolecules; in contrast, administration of equimolar ¹⁴C-ANU results in negligible covalent binding, and ANU is essentially nontoxic to rats at doses where ANTU is lethal [1]. ANU has an LD₅₀ exceeding 800 mg/kg in rats, compared to ANTU's LD₅₀ of approximately 6 mg/kg, representing a >130-fold toxicity differential between the thio and oxo forms [1]. In vitro, ANTU is metabolized by lung and liver microsomes in an NADPH-dependent manner to a reactive intermediate that covalently binds to microsomal macromolecules, leading to loss of cytochrome P450 and mixed-function oxidase activity; incubation with ANU under identical conditions produces no such effects [1]. Furthermore, pretreatment of rats with sublethal ANTU doses for 5 days decreases lung mixed-function oxidase activity and confers tolerance to subsequent lethal ANTU challenge, accompanied by reduced covalent binding of ³⁵S-ANTU to lung macromolecules — a tolerance phenomenon not inducible by ANU [2]. This bioactivation dependence means ANTU cannot be substituted by ANU or any non-desulfurable analog for studies requiring thiourea-specific pulmonary endothelial injury.

Metabolic bioactivation Desulfuration Cytochrome P450 Covalent binding Pro-drug toxicology

1-(1-Naphthyl)-2-thiourea (ANTU, CAS 86-88-4): Evidence-Anchored Research and Industrial Application Scenarios


Standardized Experimental Model of Acute Non-Cardiogenic Pulmonary Edema in Rats

ANTU remains one of the most extensively characterized chemical tools for inducing reproducible, dose-dependent pulmonary endothelial injury with massive pleural effusion in laboratory rats. At intraperitoneal doses of 10 mg/kg, ANTU produces moderate permeability edema with quantifiable increases in extravascular lung water (Qwl), dry lung weight (DLW), and albumin distribution space (ASp), as validated by Dreyfuss et al. (1995) in mechanical ventilation interaction studies [1]. The compound's well-defined metabolic activation pathway (NADPH-dependent desulfuration by lung and liver microsomes, producing covalent binding to macromolecules) and the availability of its essentially nontoxic oxygen analog ANU (LD₅₀ > 800 mg/kg) as a paired negative control make this among the few thiourea-based edema models with a built-in inactive comparator [2]. Researchers studying protective interventions (e.g., dexmedetomidine, melatonin, fructose-1,6-diphosphate) have repeatedly selected ANTU over PTU or TU due to its superior potency (5× vs. PTU in FMO3 cells), predictable rat specificity, and the depth of existing mechanistic literature [3].

Thiourea Structure-Activity Relationship (SAR) Reference Standard for FMO3-Dependent Cytotoxicity Screening

The FMO3-expressing C3H/10T1/2 cell system provides a quantitative cytotoxicity ranking where ANTU (TC₅₀ = 1×10⁻⁶ M) serves as the most potent reference compound in a homologous series with PTU (5×10⁻⁶ M) and TU (1×10⁻⁴ M) [1]. This 100-fold dynamic range, combined with the demonstrated selectivity for FMO3 over FMO1 isoforms and the absence of toxicity in parental cells, makes ANTU the preferred positive control for screening novel thiocarbamates or thiourea derivatives for FMO-dependent bioactivation liability. The system's sensitivity to glutathione modulation (BSO pretreatment shifts TU sensitivity from 1×10⁻⁴ to 1×10⁻⁶ M) further enables mechanistic dissection of the interplay between bioactivation and detoxification pathways, with ANTU's high potency providing the greatest experimental window for detecting protective or sensitizing interventions [1].

Analytical Reference Standard for Thiourea Rodenticide Residue Method Development and Validation

1-(1-Naphthyl)-2-thiourea is detectable by HPLC/UV with reported detection limits at the low-μg level and by the AOAC Official Method 948.03 for α-naphthylthiourea in rodenticide formulations [1]. The compound's distinct UV absorption profile, with recommended detection at 270 nm, and well-characterized chromatographic behavior on reversed-phase columns (gradient MeCN 20-75% with H₃PO₄ buffer) provide a validated analytical framework [2]. Its stability on exposure to air and sunlight, noncombustible solid form, and defined solubility profile (0.06 g/100 mL water, 2.43 g/100 mL acetone, 8.6 g/100 mL triethylene glycol) support reproducible standard preparation [3]. For forensic and environmental laboratories maintaining capability for legacy rodenticide detection, ANTU serves as a method development analyte with well-defined physical properties and documented extraction procedures from siliceous bait matrices [1].

Species-Selective Toxicology Research Tool for Investigating Determinants of Differential Mammalian Susceptibility

ANTU's extreme species-selectivity profile — with a >700-fold LD₅₀ ratio between monkeys (4,250 mg/kg) and Norway rats (6 mg/kg), and intermediate susceptibility in dogs (0.38 mg/kg) and mice (5 mg/kg) — provides a unique experimental platform for studying the molecular determinants of species-specific chemical toxicity [1]. The age-dependence of susceptibility within the target species (suckling rats are approximately 7-fold more resistant than adults) adds a developmental biology dimension amenable to investigation [2]. Unlike PTU or TU, for which species-selectivity data are sparse or inconsistent (TU LD₅₀ in rats varies from 4 to 1,830 mg/kg depending on diet and strain), ANTU's susceptibility pattern across at least five mammalian species is quantitatively documented, enabling cross-species comparative toxicology studies with well-powered historical reference data [1].

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